N'-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide
Description
Properties
Molecular Formula |
C6H3BrClF3N4O |
|---|---|
Molecular Weight |
319.47 g/mol |
IUPAC Name |
N'-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide |
InChI |
InChI=1S/C6H3BrClF3N4O/c7-2-1-12-4(3(8)13-2)14-15-5(16)6(9,10)11/h1H,(H,12,14)(H,15,16) |
InChI Key |
RGNZALQXJKIZHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)NNC(=O)C(F)(F)F)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of (5-bromo-3-chloropyrazin-2-yl)hydrazine Intermediate
One critical intermediate is (5-bromo-3-chloropyrazin-2-yl)hydrazine, which can be synthesized by substitution reactions on halogenated pyrazine rings. According to patent literature, this intermediate is prepared by nucleophilic substitution of halogen atoms on pyrazine derivatives with hydrazine hydrate under controlled conditions.
| Step | Reagents and Conditions | Product | Notes |
|---|---|---|---|
| 1 | 5-bromo-3-chloropyrazine + Hydrazine hydrate | (5-bromo-3-chloropyrazin-2-yl)hydrazine | Nucleophilic substitution at 2-position |
Formation of N'-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide
The hydrazine intermediate is then reacted with trifluoroacetic acid derivatives (e.g., trifluoroacetyl chloride or trifluoroacetic anhydride) to form the trifluoroacetohydrazide. This condensation reaction typically occurs under mild conditions such as room temperature or slight heating in an inert solvent like dichloromethane or tetrahydrofuran, often in the presence of a base to neutralize the acid byproducts.
| Step | Reagents and Conditions | Product | Notes |
|---|---|---|---|
| 2 | (5-bromo-3-chloropyrazin-2-yl)hydrazine + Trifluoroacetyl chloride + Base (e.g., triethylamine) | This compound | Acylation of hydrazine nitrogen |
Reaction Mechanism Insights
- Nucleophilic Substitution: The hydrazine attacks the electrophilic carbon adjacent to the halogen on the pyrazine ring, displacing a chlorine atom to form the hydrazine intermediate.
- Acylation: The nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon of trifluoroacetyl chloride, resulting in the formation of the trifluoroacetohydrazide linkage.
Experimental Conditions and Optimization
- Temperature: Hydrazine substitution reactions are typically conducted at 60–90°C under reflux for 8–24 hours to ensure complete conversion.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for substitution and acylation steps to enhance solubility and reaction rate.
- Purification: The final product is purified by recrystallization or chromatographic methods to achieve high purity suitable for biological testing.
Comparative Table of Related Compounds and Synthesis Variations
| Compound Name | Key Substituents | Synthesis Variation | Biological Activity Notes |
|---|---|---|---|
| This compound | Br at 5-position, Cl at 3-position, trifluoroacetohydrazide | Hydrazine substitution + trifluoroacetylation | Antimicrobial, anti-inflammatory, anticancer potential |
| 5-Bromo-3-chloropyrazin-2-amine | Amino group instead of hydrazide | Direct amination | Different biological profile |
| 5-Bromo-3-fluoropyridin-2-amine | Fluorine substitution | Halogen exchange reactions | Electronic property variation |
Summary of Research Findings
- The presence of bromine and chlorine on the pyrazine ring enhances the compound’s reactivity and biological interactions.
- The trifluoroacetohydrazide moiety is critical for biological activity, providing hydrogen bonding and electronic effects.
- Synthetic methods reported rely on classical nucleophilic substitution and acylation reactions, optimized for yield and purity.
- No alternative green or enzymatic synthesis routes have been reported as of current literature.
Chemical Reactions Analysis
Types of Reactions
N’-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring or the hydrazide group.
Condensation Reactions: The hydrazide group can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Condensation: Aldehydes or ketones are used in the presence of an acid catalyst.
Major Products Formed
Substitution: Products include derivatives with different substituents on the pyrazine ring.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Condensation: Hydrazones are the major products formed from condensation reactions.
Scientific Research Applications
N’-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Halogenated Aromatic Systems
- N′-[(E)-(5-Bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide (CAS 303102-58-1) This compound shares the bromo and chloro substituents but features a phenyl-triazole core instead of pyrazine.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-(5-bromo-2-methoxybenzylidene)acetohydrazide
Substitution of pyrazine with a benzothiazole ring introduces a fused aromatic system, which may alter π-π stacking interactions in biological targets. The methoxy group (-OCH₃) in this compound increases electron density, contrasting with the electron-withdrawing Cl and Br in the target molecule .
Trifluoroacetohydrazide Derivatives
- N’-(Piperazin-2-ylidene)-2,2,2-trifluoroacetohydrazide This derivative replaces the pyrazine ring with a piperazine heterocycle.
N’-(Chloroacetyl)-2,2,2-trifluoroacetohydrazide
The absence of aromatic systems in this compound highlights the role of the pyrazine ring in the target molecule. The chloroacetyl group (-CO-CH₂-Cl) may enhance electrophilicity, facilitating nucleophilic substitutions, whereas the pyrazine’s halogen substituents favor halogen bonding .
Comparative Reactivity
- Triazole Formation: Unlike the target compound, derivatives like N’-(1-amino-2,2-dinitrovinyl)-2,2,2-trifluoroacetohydrazide undergo triazole ring formation under trifluoroacetic acid (TFA) catalysis, emphasizing the role of solvent and catalyst in directing cyclization pathways .
Pharmaceutical Intermediates
Agrochemical Potential
- Halogenated acetohydrazides, such as N'-(5-bromo-2-methoxybenzylidene) derivatives, are investigated as herbicides or fungicides. The target compound’s chloro and bromo substituents could enhance binding to pest-specific proteins .
Biological Activity
N'-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be described by the following chemical formula:
- Molecular Formula : C7H5BrClF3N3O
- Molecular Weight : 304.48 g/mol
The compound features a pyrazine ring substituted with bromine and chlorine atoms, as well as a trifluoroacetohydrazide moiety. This unique structure contributes to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines through the activation of caspase pathways.
Case Study: Breast Cancer Cell Line MCF-7
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers:
- Cell Viability Reduction : 50% at 20 µM concentration.
- Caspase Activation : Increased levels of caspase-3 and caspase-9 were observed.
The proposed mechanism for the biological activity of this compound involves multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
- Disruption of DNA Synthesis : By interfering with nucleic acid synthesis, it hampers cell division in bacteria and cancer cells.
- Induction of Oxidative Stress : The trifluoroacetohydrazide group is thought to generate reactive oxygen species (ROS), leading to cellular damage.
Toxicological Profile
While the compound exhibits promising biological activities, its toxicity profile must also be considered. According to available data:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
